

# Application Notes and Protocols: In Vitro Applications of Acetyl-Hirudin (54-65) Sulfated

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## Compound of Interest

Compound Name: *Acetyl-Hirudin (54-65) sulfated*

Cat. No.: *B15578928*

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## Introduction

**Acetyl-Hirudin (54-65) sulfated** is a synthetic peptide fragment derived from hirudin, a potent and specific thrombin inhibitor found in the salivary glands of the medicinal leech, *Hirudo medicinalis*. This acetylated and sulfated dodecapeptide corresponds to amino acids 54-65 of the native hirudin sequence. The sulfation of the tyrosine residue at position 63 significantly enhances its inhibitory activity compared to its non-sulfated counterpart.

The primary mechanism of action for **Acetyl-Hirudin (54-65) sulfated** involves its high-affinity binding to the anion-binding exosite I (also known as fibrinogen-binding exosite) of thrombin. This interaction allosterically inhibits thrombin's ability to cleave fibrinogen, a critical step in the coagulation cascade, and also prevents thrombin-mediated platelet activation and aggregation. Unlike some other anticoagulants, its action is independent of antithrombin III. These properties make **Acetyl-Hirudin (54-65) sulfated** a valuable tool for in vitro research in hemostasis, thrombosis, and the development of novel antithrombotic agents.

## In Vitro Applications

- **Anticoagulant Activity Assessment:** Evaluation of the inhibitory effect on plasma clotting times (aPTT, PT, TT).

- **Anti-platelet Activity Studies:** Investigation of the inhibition of thrombin-induced platelet aggregation and secretion.
- **Thrombin Inhibition Assays:** Characterization of the direct inhibitory effect on thrombin activity using chromogenic substrates.
- **Structure-Activity Relationship Studies:** Comparison with other hirudin fragments and analogs to understand the role of specific amino acid residues and post-translational modifications.
- **Mechanism of Action Studies:** Elucidation of the interactions between thrombin, its substrates, and inhibitors.

## Data Presentation

The following tables summarize the quantitative data for the in vitro activities of sulfated hirudin fragments, including **Acetyl-Hirudin (54-65) sulfated** and its close analogs.

Table 1: Anticoagulant Activity of a Sulfated Hirudin Dodecapeptide (BG8865)

Assay	Endpoint	Value (µg/mL)
Thrombin Time (TT)	2x Prolongation of Control Clotting Time	2.2
Thrombin Time (TT)	3x Prolongation of Control Clotting Time	4.1
Activated Partial Thromboplastin Time (aPTT)	Dose-dependent increase observed.	-
Prothrombin Time (PT)	Dose-dependent increase observed.	-

Data is for a synthetic, tyrosine-sulfated dodecapeptide modeled on residues 53-64 of hirudin, which is a close analog of **Acetyl-Hirudin (54-65) sulfated**.<sup>[1]</sup>

Table 2: Inhibition of Thrombin-Induced Platelet Aggregation by a Sulfated Hirudin Dodecapeptide (BG8865)

Thrombin Concentration	IC50 for Platelet Aggregation Inhibition
0.25 U/mL	0.72 µg/mL

Data is for a synthetic, tyrosine-sulfated dodecapeptide modeled on residues 53-64 of hirudin.  
[\[1\]](#)

## Experimental Protocols

### Protocol 1: Determination of Anticoagulant Activity by Activated Partial Thromboplastin Time (aPTT) Assay

This protocol outlines the procedure to assess the anticoagulant effect of **Acetyl-Hirudin (54-65) sulfated** by measuring the prolongation of the aPTT in human plasma.

Materials:

- **Acetyl-Hirudin (54-65) sulfated**
- Pooled normal human plasma, citrated
- aPTT reagent (containing a contact activator and phospholipids)
- 25 mM Calcium Chloride (CaCl<sub>2</sub>) solution
- Coagulometer
- Calibrated pipettes
- Incubator/water bath at 37°C

Procedure:

- **Preparation of Acetyl-Hirudin (54-65) Sulfated Solutions:** Prepare a stock solution of **Acetyl-Hirudin (54-65) sulfated** in a suitable buffer (e.g., Tris-buffered saline, pH 7.4). Perform serial dilutions to obtain a range of working concentrations (e.g., 0.1 to 10 µg/mL).

- Assay Performance: a. Pipette 100  $\mu$ L of pooled normal human plasma into a coagulometer cuvette. b. Add 10  $\mu$ L of the **Acetyl-Hirudin (54-65) sulfated** working solution or buffer (for control) to the plasma. c. Incubate the mixture for 3 minutes at 37°C. d. Add 100  $\mu$ L of pre-warmed aPTT reagent to the cuvette and incubate for a further 5 minutes at 37°C. e. Initiate the clotting reaction by adding 100  $\mu$ L of pre-warmed 25 mM CaCl<sub>2</sub> solution. f. The coagulometer will automatically measure the time taken for clot formation.
- Data Analysis: a. Record the clotting time in seconds for each concentration of **Acetyl-Hirudin (54-65) sulfated** and the control. b. Plot the clotting time (in seconds) against the concentration of **Acetyl-Hirudin (54-65) sulfated**. c. The results will demonstrate a dose-dependent prolongation of the aPTT.

## Protocol 2: Inhibition of Thrombin-Induced Platelet Aggregation

This protocol describes the in vitro assessment of the anti-platelet activity of **Acetyl-Hirudin (54-65) sulfated** by measuring its ability to inhibit thrombin-induced platelet aggregation in platelet-rich plasma (PRP).

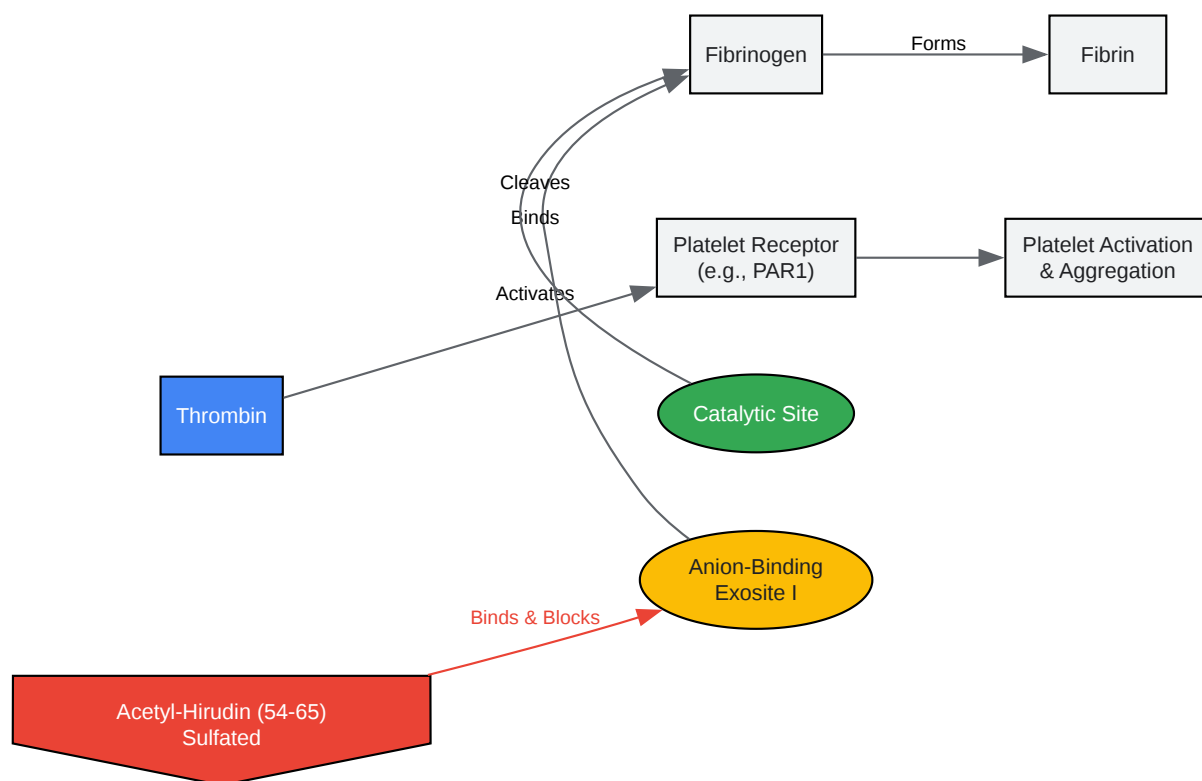
Materials:

- **Acetyl-Hirudin (54-65) sulfated**
- Freshly prepared human platelet-rich plasma (PRP)
- Platelet-poor plasma (PPP) as a blank
- Thrombin solution (e.g., 0.25 U/mL final concentration)
- Saline or appropriate buffer
- Platelet aggregometer with stirring capabilities at 37°C
- Calibrated pipettes

Procedure:

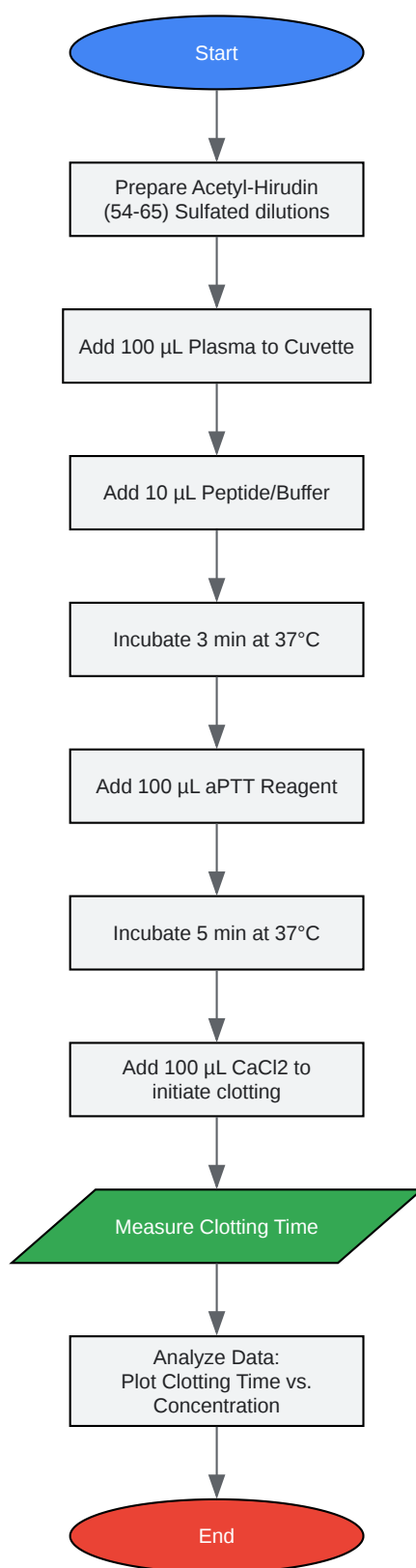
- Preparation of Platelet-Rich Plasma (PRP): a. Draw whole blood into tubes containing 3.2% sodium citrate. b. Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP. c. Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 20 minutes.
- Platelet Aggregation Assay: a. Adjust the platelet count in the PRP if necessary (typically to  $2.5 \times 10^8$  platelets/mL). b. Set the aggregometer baseline with PRP (0% aggregation) and the endpoint with PPP (100% aggregation). c. Pipette 450  $\mu$ L of PRP into a siliconized glass cuvette with a stir bar and place it in the aggregometer at 37°C. d. Add 50  $\mu$ L of the desired concentration of **Acetyl-Hirudin (54-65) sulfated** or buffer (for control) and incubate for 3-5 minutes while stirring. e. Initiate platelet aggregation by adding a specific concentration of thrombin (e.g., to a final concentration of 0.25 U/mL). f. Record the change in light transmission for at least 5 minutes.
- Data Analysis: a. Determine the maximum percentage of platelet aggregation for each concentration of **Acetyl-Hirudin (54-65) sulfated**. b. Calculate the percentage inhibition of aggregation relative to the control (no inhibitor). c. Plot the percentage inhibition against the concentration of **Acetyl-Hirudin (54-65) sulfated** to determine the IC50 value (the concentration that causes 50% inhibition).<sup>[1]</sup>

## Visualizations



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Caption: Mechanism of Action of **Acetyl-Hirudin (54-65) Sulfated**.



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Caption: Experimental Workflow for aPTT Assay.

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## References

- 1. Inhibition of coagulation and thrombin-induced platelet activities by a synthetic dodecapeptide modeled on the carboxy-terminus of hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
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